3-Amino-4-(isopropylamino)benzotrifluoride
Overview
Description
3-Amino-4-(isopropylamino)benzotrifluoride, also known by its IUPAC name N1-isopropyl-4-(trifluoromethyl)-1,2-benzenediamine, is a chemical compound with the molecular formula C10H13F3N2 . It has a molecular weight of 218.22 .
Molecular Structure Analysis
The molecule contains a total of 28 bonds, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis
3-Amino-4-(isopropylamino)benzotrifluoride is a solid at ambient temperature . It has a boiling point of 63-65°C . The predicted density is 1.225±0.06 g/cm3 , and the predicted pKa is 4.63±0.11 .Scientific Research Applications
Organic Synthesis
3-Amino-4-(isopropylamino)benzotrifluoride is utilized in organic synthesis due to its unique chemical structure, which allows for the introduction of the trifluoromethyl group into organic compounds. This can significantly alter the physical and chemical properties of the synthesized molecules, such as increasing their lipophilicity or metabolic stability .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a building block for the synthesis of various pharmacologically active molecules. Its amino and trifluoromethyl groups are particularly valuable in the design of new drugs, offering potential for the development of treatments for diseases where modulation of protein interactions is key .
Material Science
The compound’s ability to introduce fluorine atoms into materials makes it a valuable agent in material science. Fluorinated compounds often exhibit enhanced stability and resistance to degradation, making them suitable for use in harsh environments .
Chemical Synthesis
As a reagent, 3-Amino-4-(isopropylamino)benzotrifluoride is involved in various chemical reactions, including nucleophilic substitution and electrophilic addition. Its presence can influence reaction pathways and yields, making it a versatile tool in synthetic chemistry .
Fluorous Synthesis
This compound plays a role in fluorous synthesis, where the goal is to create compounds that are soluble in fluorous solvents. This technique is used to simplify purification processes in chemical synthesis, as fluorous compounds can be easily separated from non-fluorous ones .
Analytical Chemistry
In analytical chemistry, derivatives of 3-Amino-4-(isopropylamino)benzotrifluoride can be used as standards or reagents in various analytical techniques. Their unique spectral properties can aid in the detection and quantification of complex mixtures .
Chromatography
The compound’s derivatives can be employed in chromatography as a stationary phase modifier. Their fluorine content can affect the retention times of analytes, thus improving the separation of substances in complex samples .
Environmental Chemistry
Due to its trifluoromethyl group, this compound is researched for its potential environmental impact. Understanding its behavior and breakdown in the environment is crucial for assessing the safety of fluorinated compounds in general .
Safety and Hazards
properties
IUPAC Name |
1-N-propan-2-yl-4-(trifluoromethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6,15H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVHJHXDEMIHDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352841 | |
Record name | N~1~-(Propan-2-yl)-4-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175277-91-5 | |
Record name | N~1~-(Propan-2-yl)-4-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175277-91-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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